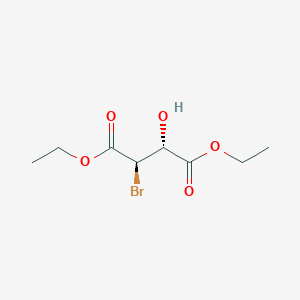

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

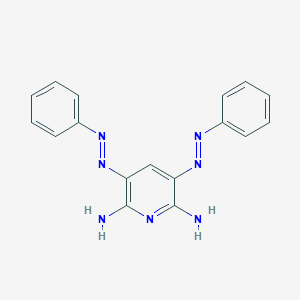

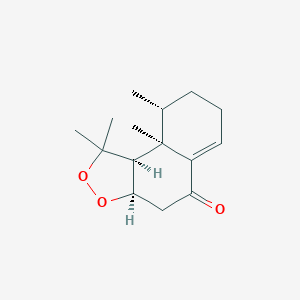

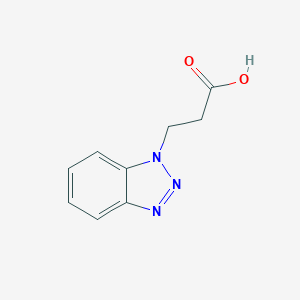

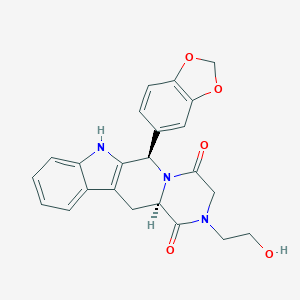

"(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate" is a chemical compound that has been studied for various synthetic applications. This compound is notable for its specific stereochemistry, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, involves intermediate steps using derivatives of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate. These processes often include stereoselective reactions, protection, and replacement reactions to achieve the desired compound (Saito, Komada, & Moriwake, 2003).

Molecular Structure Analysis

The molecular structure of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate and its derivatives is characterized by specific stereochemistry at the carbon atoms. This stereochemistry plays a crucial role in the compound's reactivity and physical properties. Studies on similar compounds provide insights into the importance of stereochemistry in determining the molecular conformation and reactivity (Krawczyk, Albrecht, Wojciechowski, & Wolf, 2006).

Chemical Reactions and Properties

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including bromohydration, alkylation, and others, which are influenced by its stereochemistry. These reactions are key in synthesizing various pharmaceutical and synthetic intermediates (Raghavan & Tony, 2004).

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

Intermediate in Organic Syntheses : The compound and its related derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, Saitô, Komada, and Moriwake (2003) utilized a related derivative, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, in a multi-step synthetic route involving annulation, epoxide formation, and stereoselective reactions, showcasing its utility in constructing heterocyclic compounds and protecting nitrogen groups during synthesis S. Saitô, K. Komada, T. Moriwake, 2003.

Enantioselective Synthesis : The compound's derivatives are also pivotal in enantioselective syntheses. Xiao-Hua Chen et al. (2007) reported the use of a derivative in organocatalyzed, highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media, demonstrating the compound's role in achieving high regio- and enantioselectivities Xiao-Hua Chen et al., 2007.

Building Blocks for Bioactive Molecules : Research by Jiacheng Li et al. (2022) highlighted the asymmetric synthesis of both enantiomers of dimethyl 2-methylsuccinate using ene-reductases, starting from related substrates. This work illustrates the potential of utilizing derivatives of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate as building blocks for the manufacturing of active pharmaceutical ingredients and fine chemicals Jiacheng Li et al., 2022.

Chemical Synthesis and Material Science

- Material Precursors and Sensory Properties : The synthesis of new compounds with specific sensory properties also employs derivatives of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate. M. Eh (2003) described the synthesis of musk odorants starting from methyl 2-bromopropionic acid, showcasing the compound's utility in creating materials with desired sensory attributes M. Eh, 2003.

Propiedades

IUPAC Name |

diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUUAOSLJEHMN-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514780 |

Source

|

| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate | |

CAS RN |

80640-15-9 |

Source

|

| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)